molecular formula C10H14N4O2 B14381709 3-butan-2-yl-1-methyl-7H-purine-2,6-dione CAS No. 90162-65-5

3-butan-2-yl-1-methyl-7H-purine-2,6-dione

Cat. No.: B14381709
CAS No.: 90162-65-5
M. Wt: 222.24 g/mol
InChI Key: WKOBRQSLXGMNJZ-UHFFFAOYSA-N
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Description

3-butan-2-yl-1-methyl-7H-purine-2,6-dione is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butan-2-yl-1-methyl-7H-purine-2,6-dione typically involves the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate and acetone. The reaction mixture is heated to 40°C and stirred for 4 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-butan-2-yl-1-methyl-7H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-butan-2-yl-1-methyl-7H-purine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butan-2-yl-1-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit dipeptidyl peptidase 4 (DPP4), an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help regulate blood sugar levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butan-2-yl-1-methyl-7H-purine-2,6-dione is unique due to its specific structural features and its potent inhibitory effect on DPP4. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

90162-65-5

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

3-butan-2-yl-1-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C10H14N4O2/c1-4-6(2)14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3,(H,11,12)

InChI Key

WKOBRQSLXGMNJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C(=O)N(C1=O)C)NC=N2

Origin of Product

United States

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